N-benzyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is an organic compound with the molecular formula C19H15F2N3O2S This compound is known for its unique chemical structure, which includes a benzyl group, a difluorophenyl group, and a pyrazinone moiety
Properties
IUPAC Name |
N-benzyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c20-15-7-6-14(10-16(15)21)24-9-8-22-18(19(24)26)27-12-17(25)23-11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEMPAPZMQALQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazinone core: This can be achieved by reacting 3,4-difluoroaniline with ethyl acetoacetate under acidic conditions to form the pyrazinone intermediate.
Introduction of the benzyl group: The pyrazinone intermediate is then reacted with benzyl bromide in the presence of a base such as potassium carbonate to introduce the benzyl group.
Formation of the sulfanylacetamide: Finally, the benzylated pyrazinone is reacted with thioglycolic acid under basic conditions to form the desired sulfanylacetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazinone moiety can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pyrazinone moiety.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(3,4-difluorophenyl)ethanediamide: Similar structure but lacks the pyrazinone moiety.
N-benzyl-2-(3,4-difluorophenyl)acetamide: Similar structure but lacks the sulfanyl group.
Uniqueness
N-benzyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is unique due to the presence of the pyrazinone moiety and the sulfanyl group, which confer distinct chemical and biological properties
Biological Activity
N-benzyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈F₂N₄O₂S
The presence of functional groups such as the difluorophenyl moiety and sulfanyl group contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to act through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, thereby exhibiting potential anticancer effects.
- Antimicrobial Activity : Interaction with bacterial cell membranes could lead to antimicrobial properties.
- Anti-inflammatory Effects : Its structural characteristics suggest potential modulation of inflammatory pathways.
Anticancer Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Studies on various cancer cell lines (e.g., HT29 colon cancer cells) demonstrated that similar compounds can induce apoptosis and inhibit cell proliferation. The mechanism often involves the modulation of key signaling pathways such as the Src kinase pathway .
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8a | NIH3T3/c-Src527F | 1.34 | Src kinase inhibition |
| 8b | SYF/c-Src527F | 1.49 | Src kinase inhibition |
| 8e | HT29 | >5 | Other mechanisms involved |
Antimicrobial Activity
The compound's potential antimicrobial activity has been evaluated against various bacterial strains. Preliminary data suggest that it may inhibit the growth of certain pathogens through disruption of cellular functions.
Case Studies
- Src Kinase Inhibition : A study highlighted the efficacy of N-benzyl derivatives in inhibiting Src kinase activity, which is crucial for cancer cell growth. The findings indicated that modifications on the benzyl group could enhance or diminish this activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory effects of similar compounds in preclinical models. Results showed a reduction in pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
Q & A
Q. Recommended protocols for scaling up synthesis without compromising yield?
- Process Optimization :
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., thiourea reactions) .
- Catalyst Recycling : Immobilize Pd catalysts for Suzuki couplings to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
